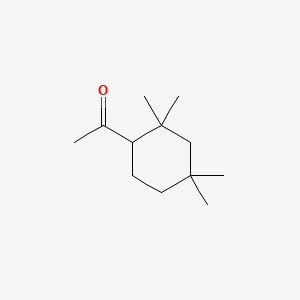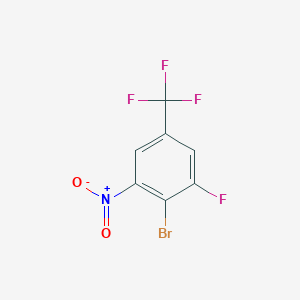
2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrF4NO2. This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Clemmensen Reduction: The acyl group is then reduced to an alkane.
Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthesis processes, optimized for large-scale production. These methods ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other groups.
Reduction Reactions: The nitro group can be reduced to an amine.
Oxidation Reactions: The compound can undergo oxidation under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone can be used.
Reduction: Catalytic hydrogenation or metal hydrides are common.
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: Amino derivatives.
Oxidation: Oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to the nitro group .
Comparación Con Compuestos Similares
- 1-Bromo-2-fluoro-5-nitro-3-(trifluoromethyl)benzene
- 2-Bromo-4-fluorobenzotrifluoride
- 1-Bromo-3-(trifluoromethyl)benzene
Comparison: 2-Bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic routes and research applications .
Propiedades
Fórmula molecular |
C7H2BrF4NO2 |
|---|---|
Peso molecular |
287.99 g/mol |
Nombre IUPAC |
2-bromo-1-fluoro-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2/c8-6-4(9)1-3(7(10,11)12)2-5(6)13(14)15/h1-2H |
Clave InChI |
OCMOGJKAPFDQBV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13430617.png)
![4-[2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-4-thiazolyl]-1-[[2-(trifluoromethyl)phenyl]methyl]-4-piperidinol](/img/structure/B13430620.png)
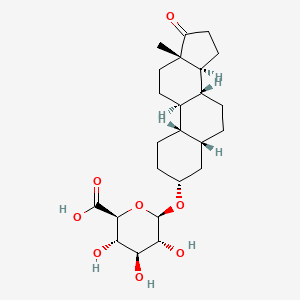
![(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13430638.png)
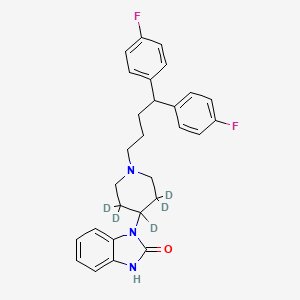
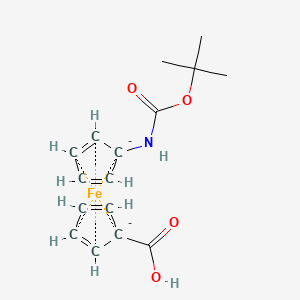
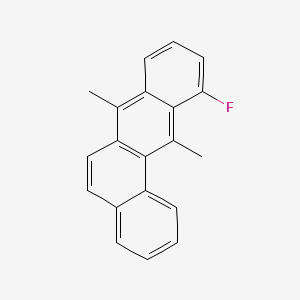
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-iodoaniline](/img/structure/B13430650.png)
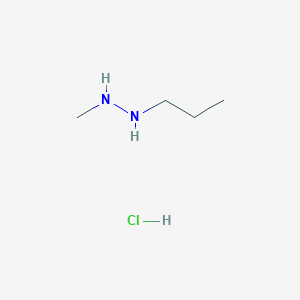

![[(1R,1aS,1bR,2S,3aS,6S,7aR,7bS,9aR)-2-hydroxy-1-(hydroxymethyl)-4,4,7a,9a-tetramethyl-1,1a,1b,2,3,3a,5,6,7,7b,8,9-dodecahydrocyclopropa[a]phenanthren-6-yl] acetate](/img/structure/B13430684.png)

